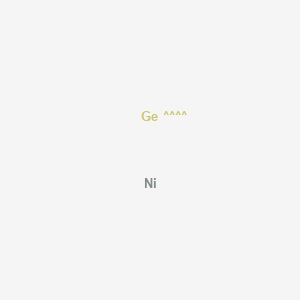

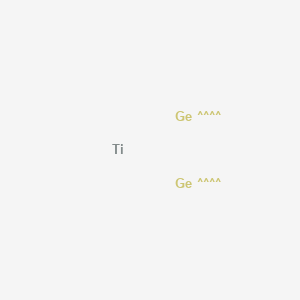

Germanium;nickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Germanium-nickel compounds, particularly nickel germanides, are intermetallic materials that have garnered significant interest due to their unique properties and potential applications in various fields. Germanium (Ge) is a lustrous, hard, grayish-white metalloid, while nickel (Ni) is a silver-white metal known for its strength and corrosion resistance. When combined, these elements form compounds that exhibit remarkable electronic, catalytic, and structural properties.

Synthetic Routes and Reaction Conditions:

Colloidal Synthesis: Germanium nanoparticles can be synthesized using colloidal methods, which involve the reduction of germanium precursors in the presence of stabilizing agents.

Cluster Expansion and Vertex Substitution: This method involves the reaction of hypersilyl-functionalized Zintl cluster salts with nickel reagents, leading to the formation of various nickel germanide clusters.

Industrial Production Methods:

Atomic Layer Deposition (ALD): This technique allows for the precise deposition of thin films of nickel germanides, which are essential for applications in microelectronics and catalysis.

Direct Current (DC) or Radio Frequency (RF) Sputtering: These methods are used to produce high-purity samples of nickel germanides by sputtering nickel and germanium targets in a controlled environment.

Types of Reactions:

Substitution: Nickel germanides can participate in substitution reactions, where ligands or atoms in the compound are replaced by other species.

Common Reagents and Conditions:

Oxidizing Agents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used to oxidize germanium-nickel compounds.

Reducing Agents: Hydrogen gas (H₂) and carbon monoxide (CO) are used in reduction reactions.

Major Products:

Oxides: GeO₂ and NiO are common products of oxidation reactions.

Elemental Forms: Elemental germanium and nickel are products of reduction reactions.

Chemistry:

Biology and Medicine:

Biomedical Applications: Germanium compounds have shown potential in biomedicine due to their biological activity, including antiviral and immunomodulatory effects.

Industry:

作用機序

The mechanism by which germanium-nickel compounds exert their effects involves several molecular targets and pathways:

Catalytic Activity: The catalytic properties of nickel germanides are attributed to their ability to facilitate electron transfer and lower activation energy in chemical reactions.

Biological Activity: Germanium compounds can modulate immune responses and exhibit antiviral properties by interacting with cellular pathways involved in inflammation and immunity.

類似化合物との比較

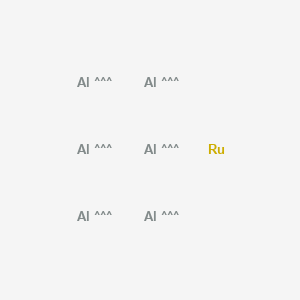

Nickel Palladium Germanides: These compounds are also used in nano-electronic applications and exhibit similar phase formation behavior.

Germanium Chalcogenides: Compounds such as germanium sulfide (GeS) and germanium selenide (GeSe) share similar semiconductor properties with nickel germanides.

Uniqueness:

Electronic Properties: Nickel germanides exhibit unique electronic properties that make them suitable for specific applications in microelectronics and catalysis.

Catalytic Efficiency: The catalytic efficiency of nickel germanides is often superior to that of other germanium compounds due to the synergistic effects of nickel and germanium.

特性

分子式 |

GeNi |

|---|---|

分子量 |

131.32 g/mol |

IUPAC名 |

germanium;nickel |

InChI |

InChI=1S/Ge.Ni |

InChIキー |

TXFYZJQDQJUDED-UHFFFAOYSA-N |

正規SMILES |

[Ni].[Ge] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)

![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)